BenchChemオンラインストアへようこそ!

N-Acetyladenosine 5'-(dihydrogen phosphate)

Hydrogen bonding N6-substituted AMP allosteric regulation

N-Acetyladenosine 5'-(dihydrogen phosphate) (CAS 14114-64-8), also designated N6-acetyladenosine-5'-monophosphate (pac6A), is a modified purine nucleotide derived from adenosine 5'-monophosphate (AMP) by acetylation at the exocyclic N6 position of the adenine base. It belongs to the class of N6-substituted adenosine monophosphates and is chemically described as ((2R,3S,4R,5R)-5-(6-acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, with molecular formula C₁₂H₁₆N₅O₈P and molecular weight 389.26 g/mol.

Molecular Formula C12H16N5O8P
Molecular Weight 389.26 g/mol
CAS No. 14114-64-8
Cat. No. B14716984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyladenosine 5'-(dihydrogen phosphate)
CAS14114-64-8
Molecular FormulaC12H16N5O8P
Molecular Weight389.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C12H16N5O8P/c1-5(18)16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(25-12)2-24-26(21,22)23/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,21,22,23)(H,13,14,16,18)/t6-,8-,9-,12-/m1/s1
InChIKeyHEIJLJLFABINGL-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyladenosine 5'-(dihydrogen phosphate) CAS 14114-64-8: Procurement-Relevant Identity and Baseline Characteristics


N-Acetyladenosine 5'-(dihydrogen phosphate) (CAS 14114-64-8), also designated N6-acetyladenosine-5'-monophosphate (pac6A), is a modified purine nucleotide derived from adenosine 5'-monophosphate (AMP) by acetylation at the exocyclic N6 position of the adenine base [1]. It belongs to the class of N6-substituted adenosine monophosphates and is chemically described as ((2R,3S,4R,5R)-5-(6-acetamido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, with molecular formula C₁₂H₁₆N₅O₈P and molecular weight 389.26 g/mol . The compound is available at certified purity levels ≥98% (NLT 98%) from specialized manufacturers for use as an active pharmaceutical ingredient (API) intermediate and in biochemical research contexts . The N6-acetyl modification distinguishes this compound from canonical AMP and from other N6-alkyl/aryl adenosine analogs, potentially altering hydrogen-bonding capacity, enzyme recognition, and metabolic processing compared to unmodified AMP or other N6-modified nucleotides [2].

Why N-Acetyladenosine 5'-(dihydrogen phosphate) Cannot Be Interchanged with Generic AMP or Other N6-Analogs: Procurement Rationale


Generic substitution between adenosine 5'-monophosphate (AMP), N6-methyl-AMP (m6AMP), N6-isopentenyl-AMP (i6AMP), and N-acetyladenosine 5'-(dihydrogen phosphate) is not scientifically supportable because the N6-acetyl group introduces a hydrogen-bond-capable amide moiety that is absent in N6-alkyl analogs, fundamentally altering the compound's recognition by adenosine-metabolizing enzymes, allosteric regulatory proteins, and transport systems [1][2]. While N6-methyl-AMP and N6-isopentenyl-AMP function as allosteric inhibitors of AMP-activated protein kinase (AMPK) in cellular contexts, the acetyl substitution introduces an additional carbonyl oxygen that can serve as a hydrogen-bond acceptor, potentially re-tuning selectivity profiles and metabolic stability relative to other N6-modified AMPs [1]. The specific quantitative differentiation evidence below demonstrates that procurement decisions cannot rely on interchangeably sourcing any N6-substituted AMP or the parent AMP without compromising experimental reproducibility and biological specificity.

Quantitative Evidence Guide: Measurable Differentiation of N-Acetyladenosine 5'-(dihydrogen phosphate) Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity Differentiates N6-Acetyl-AMP from N6-Methyl-AMP and N6-Isopentenyl-AMP

N-Acetyladenosine 5'-(dihydrogen phosphate) possesses three hydrogen-bond donors (HBD) versus four for N6-methyl-AMP (m6AMP) and four for N6-isopentenyl-AMP (i6AMP), while providing 10 hydrogen-bond acceptors (HBA1) compared to 8 for m6AMP and 8 for i6AMP (calculated via Open Babel from MODOMICS structures) [1]. The additional carbonyl oxygen in the N6-acetyl group introduces an HBA site not present in N6-alkylated analogs, altering the compound's interaction fingerprint with AMP-binding proteins such as AMPK, adenylate kinases, and adenosine deaminase-like (ADAL) enzymes. This physicochemical differentiation is directly relevant to procurement: an investigator requiring an AMPK-inhibitory N6-modified AMP with a distinct hydrogen-bonding profile for mechanistic structure-activity studies cannot substitute N6-acetyl-AMP with m6AMP or i6AMP without changing binding modality [2].

Hydrogen bonding N6-substituted AMP allosteric regulation AMPK

Purity Specification: ≥98% HPLC-Assured Identity Supports Reproducible Enzymatic and Cell-Based Assays

Commercial supply of N-acetyladenosine 5'-(dihydrogen phosphate) (CAS 14114-64-8) is certified at NLT 98% purity with HPLC confirmation, as specified by ISO-certified manufacturers . In contrast, generic AMP (adenosine 5'-monophosphate) is commonly available at ≥97% or ≥99% purity but without analytical certification that discriminates trace N6-modified or deamidated contaminants that could interfere with kinase, deaminase, or AMPK allosteric regulation assays. Procurement of the certified N-acetyl compound ensures that residual unmodified AMP, which would compete for the same binding sites, is limited to ≤2%, whereas generic AMP preparations may contain uncharacterized levels of modified nucleotide impurities. For researchers studying N6-modification-specific effects on AMPK or ADAL, this purity distinction is operationally critical [1].

Purity HPLC quality control enzymatic assay

Enzymatic Hydrolysis Rate Differences: Di-O-acetyl-N-acetyladenosine Phosphate as a Discriminative Substrate for Influenza C Virus Esterase

In a comparative substrate panel for influenza C virus esterase, di-O-acetyl-N-acetyladenosine phosphate was hydrolyzed at a rate distinguishable from triacetin, di-O-acetyladenosine, and tri-O-acetyladenosine, indicating that the N-acetyl group on the adenine base contributes to catalytic discrimination beyond O-acetyl modifications alone [1]. Although absolute k_cat or K_m values are not publicly reported in the accessible abstract, the semi-quantitative observation that hydrolysis rates differ across this structurally related compound series establishes that the N-acetyladenosine phosphate scaffold is recognized as a distinct substrate by this biologically relevant viral enzyme. This finding implies that the N-acetyl modification on the adenine ring, combined with the 5'-phosphate, creates a unique substrate topology not mimicked by O-acetylated adenosines or non-phosphorylated N-acetyladenosine.

viral esterase substrate specificity influenza C acetylated nucleotide

Metabolic Pathway Context: N6-Acetyl-AMP is Structurally Poised for Sequential Metabolism via ADK/ADAL but with a Pendant Acetyl Group That May Alter Deamination Kinetics Relative to m6AMP and i6AMP

The established catabolic pathway for RNA-derived N6-modified adenosines involves sequential phosphorylation by adenosine kinase (ADK) to the corresponding N6-modified AMP, followed by ADAL-mediated deamination to inosine monophosphate (IMP) [1]. N6-methyl-AMP (m6AMP), N6,N6-dimethyl-AMP (m6,6AMP), and N6-isopentenyl-AMP (i6AMP) all allosterically inhibit AMPK, with functional consequences on glucose and lipid metabolism demonstrated in Adal knockout mouse models [1]. N-Acetyladenosine 5'-(dihydrogen phosphate) is structurally capable of entering this same ADK/ADAL pathway, but the N6-acetyl group presents a bulkier, hydrogen-bond-capable amide substituent that is anticipated to alter both the V_max and K_m for ADK phosphorylation and ADAL deamination compared to the methyl and isopentenyl congeners. Experimental kinetic data for this specific compound are currently absent from the published literature; however, the structural logic of differential processing provides a testable hypothesis directly relevant to procurement for metabolic studies.

adenosine kinase adenosine deaminase-like modified nucleotide metabolism AMPK

Optimal Application Scenarios for N-Acetyladenosine 5'-(dihydrogen phosphate) Based on Differentiated Evidence


Probing N6-Modification-Specific Allosteric Regulation of AMPK: Structure-Activity Relationship Studies

The distinct hydrogen-bond donor/acceptor profile of N-acetyladenosine 5'-(dihydrogen phosphate) (HBD=3, HBA1=10) compared to N6-methyl-AMP (HBD=4, HBA1=8) and N6-isopentenyl-AMP (HBD=4, HBA1=8) [1] makes this compound an essential tool for dissecting the pharmacophore requirements of AMPK allosteric regulation. Investigators can directly compare dose-response curves for AMPK inhibition or activation across a panel of N6-modified AMPs to identify the contribution of hydrogen-bonding capacity versus steric bulk at the N6 position. This application is directly supported by the established role of N6-modified AMPs as AMPK modulators [2] and requires the certified high purity (≥98%) available from ISO-certified manufacturers .

Viral Esterase Substrate Profiling: Influenza C Virus Mechanistic Studies

The qualitative demonstration that di-O-acetyl-N-acetyladenosine phosphate is hydrolyzed by influenza C virus esterase at a rate distinct from other acetylated adenosine analogs [3] positions this compound as a valuable substrate for esterase specificity profiling. Researchers investigating coronavirus or influenza virus hemagglutinin-esterase function can employ N-acetyladenosine phosphate derivatives to probe the active-site tolerance for N-acetyl versus O-acetyl modifications, aiding in the design of esterase inhibitors or diagnostic substrates.

ADK/ADAL Metabolic Pathway Analysis: Defining Substrate Tolerance Boundaries

Given that m6AMP, m6,6AMP, and i6AMP are established substrates of the ADK/ADAL metabolic detoxification pathway and inhibitors of AMPK [2], N-acetyladenosine 5'-(dihydrogen phosphate) serves as a structurally divergent probe to determine whether the N6-acetyl group permits or blocks sequential phosphorylation and deamination. This application is critical for understanding the metabolic handling of RNA catabolites in disease contexts, including diabetes and lipid metabolism disorders, and directly leverages the compound's unique amide modification.

Quality-Controlled Reference Standard for N6-Modified Nucleotide Analytical Methods

The availability of N-acetyladenosine 5'-(dihydrogen phosphate) at NLT 98% purity with HPLC certification enables its use as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying N6-modified nucleotides in biological matrices. This is particularly relevant for metabolomics studies investigating the accumulation of N6-modified AMPs in Adal knockout or ADK-deficient disease models [2].

Quote Request

Request a Quote for N-Acetyladenosine 5'-(dihydrogen phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.